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GALLIUM(III)-2,3-NAPHTHALOCYANINE CHLORIDE

Cat. No.: B1147232
CAS No.: 142700-78-5
M. Wt: 817.9 g/mol
InChI Key: NNCKENWXWWOUHN-UHFFFAOYSA-M
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Description

Contextualization within Macrocyclic Chemistry: Phthalocyanines and Naphthalocyanines

Phthalocyanines (Pcs) and naphthalocyanines (Ncs) are synthetic macrocyclic compounds that are structurally analogous to naturally occurring porphyrins. nih.govdergipark.org.tr These molecules are characterized by a large, planar ring system composed of four isoindole units linked by aza (-N=) bridges. dergipark.org.tr This structure results in a highly stable, 18 π-electron aromatic system responsible for their intense color and robust chemical and thermal stability. dergipark.org.trresearchgate.net

The primary distinction between phthalocyanines and naphthalocyanines lies in the extent of their π-conjugated system. nih.gov While phthalocyanines feature four benzene (B151609) rings fused to the central porphyrazine core, naphthalocyanines are their more extended analogues, incorporating four naphthalene (B1677914) units instead. nih.gov This extension of the aromatic system—fusing an additional benzene ring to each of the four existing ones—has profound effects on the molecule's electronic properties. nih.gov Most notably, it causes a significant bathochromic (red) shift in the Q-band, the most intense electronic absorption band, moving it further into the near-infrared (NIR) region of the electromagnetic spectrum. dergipark.org.trinstras.com Consequently, naphthalocyanines typically exhibit stronger absorption at longer wavelengths and possess higher molar extinction coefficients compared to their phthalocyanine (B1677752) counterparts. nih.gov

FeaturePhthalocyanine (Pc)Naphthalocyanine (Nc)
Core StructurePorphyrazine ring with four isoindole unitsPorphyrazine ring with four benz[f]isoindole units
Fused Aromatic UnitsFour benzene ringsFour naphthalene rings
π-Conjugation SystemExtensive, 18 π-electron aromatic systemMore extensive π-electron system due to annulated rings
Typical Q-band Absorption~670-700 nm>750 nm (shifted to the near-infrared) nih.gov
Molar Extinction CoefficientHigh (typically ~105 M-1cm-1) nih.govVery high (often higher than corresponding Pcs) nih.govciac.jl.cn

Significance of Central Metal Coordination: Gallium(III) in Macrocyclic Frameworks

The coordination of Gallium(III) imparts several key characteristics to the macrocycle:

Electronic and Photophysical Modulation: The gallium center influences the electronic energy levels of the macrocycle, affecting its absorption and emission properties. Gallium(III) complexes are known to be promising materials for applications requiring strong nonlinear optical absorption. rsc.orgrsc.org

Chemical Reactivity for Derivatization: The Gallium-Chloride (Ga-Cl) axial bond is chemically reactive. rsc.orgrsc.org This reactivity can be exploited to replace the chloride ligand with other functional groups, a process known as axial modification. rsc.orgrsc.org This strategy is a powerful tool for tuning the compound's properties, such as improving its solubility—a significant challenge for unsubstituted macrocycles—or altering its photophysical behavior. rsc.orgrsc.org

Catalytic Activity: Gallium(III) compounds are recognized for their Lewis acidic nature, which allows them to function as catalysts in various organic reactions. acs.orgresearchgate.netchemicalbook.com While research into the catalytic activity of Gallium(III)-2,3-naphthalocyanine chloride itself is specific, the broader family of gallium macrocyclic complexes has been explored for catalytic applications. acs.orgacs.org

PropertyInfluence of the Gallium(III) Center
Electronic StructureModifies the energy levels of the macrocycle's π-system, influencing optical properties.
Photophysical PropertiesContributes to strong nonlinear optical responses, such as reverse saturable absorption, making it a candidate for optical limiting materials. rsc.orgresearchgate.net
Chemical ReactivityThe axial Ga-Cl bond provides a reactive site for synthesizing derivatives with tailored solubility and functionality. rsc.orgrsc.orgrsc.org
Catalytic PotentialThe Lewis acidic nature of the Ga(III) ion suggests potential for use in catalysis. acs.orgresearchgate.netacs.org

Scope of Academic Inquiry into this compound

Academic research on this compound and its close analogues is primarily concentrated on leveraging its distinct photophysical and electronic properties for applications in materials science. A significant challenge often cited in the literature is the very poor solubility of peripherally unsubstituted versions like this compound in common organic solvents, which has spurred extensive research into synthetic modifications. rsc.org

The main areas of investigation include:

Nonlinear Optics and Optical Limiting: A primary focus of research has been on the nonlinear optical (NLO) properties of gallium naphthalocyanines. rsc.orgrsc.org These materials exhibit strong reverse saturable absorption (RSA), a phenomenon where the absorption of light increases with increasing light intensity. researchgate.net This makes them highly promising for optical limiting applications, which are designed to protect sensitive optical sensors and human eyes from damage by high-intensity laser pulses. rsc.orgrsc.orgresearchgate.net The extended π-conjugation of the naphthalocyanine ring, combined with the presence of the gallium atom, enhances these NLO effects. rsc.orgdoi.org

Organic Electronics: The strong absorption of gallium naphthalocyanines in the near-infrared (NIR) region makes them attractive for use in organic electronic devices. ciac.jl.cn Research has demonstrated the design and synthesis of gallium naphthalocyanine derivatives as electron acceptor materials for bulk heterojunction organic solar cells. These compounds exhibit strong NIR absorption from 300 to 1100 nm, high extinction coefficients, and suitable energy levels for photovoltaic applications. ciac.jl.cn

Photochemical and Photophysical Studies: Fundamental studies aim to characterize the excited-state dynamics of gallium naphthalocyanines. acs.org Understanding processes such as fluorescence and the generation of triplet excited states is crucial for developing their applications as photosensitizers in various light-driven processes. researchgate.net

Area of ResearchKey Findings and Properties of Gallium Naphthalocyanines
Nonlinear OpticsExhibit strong reverse saturable absorption (RSA), making them excellent candidates for optical limiting of intense laser light. The heavier central metal can enhance spin-orbit coupling, improving performance. rsc.orgdoi.org
Organic Solar CellsDesigned as electron acceptor materials due to strong NIR absorption (300-1100 nm), high extinction coefficients (up to 6.18×105 L/(mol·cm)), and low LUMO energy levels (~ -3.9 eV). ciac.jl.cn
Solubility IssuesPeripherally unsubstituted compounds like this compound show very poor solubility, necessitating synthetic modifications (e.g., axial substitution) for practical application. rsc.org

Properties

CAS No.

142700-78-5

Molecular Formula

C48H24ClGaN8

Molecular Weight

817.9 g/mol

IUPAC Name

54-chloro-13,26,39,52,53,55,56,57-octaza-54-gallatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene

InChI

InChI=1S/C48H24N8.ClH.Ga/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;/h1-24H;1H;/q-2;;+3/p-1

InChI Key

NNCKENWXWWOUHN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Ga](N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21)Cl

Origin of Product

United States

Synthetic Methodologies and Molecular Engineering

Precursor Chemistry: Gallium(III) Chloride in Naphthalocyanine Synthesis

The synthesis of Gallium(III)-2,3-naphthalocyanine chloride fundamentally relies on the use of Gallium(III) chloride (GaCl₃) as a key precursor. wikipedia.org GaCl₃ serves a dual purpose in the formation of the naphthalocyanine macrocycle. Primarily, it acts as the source of the central gallium(III) ion that is chelated by the naphthalocyanine ligand. Secondly, it often functions as a Lewis acid catalyst, facilitating the crucial cyclotetramerization reaction of the starting dinitrile monomers. researchgate.net

The synthesis is typically achieved by heating a mixture of 2,3-dicyanonaphthalene with Gallium(III) chloride in a high-boiling point solvent. The reaction proceeds through the templated cyclization of four 2,3-dicyanonaphthalene units around the gallium ion, leading to the formation of the robust macrocyclic structure. The chloride ion remains coordinated to the gallium center as an axial ligand, completing the structure of this compound. researchgate.net The chemical reactivity of the Ga-Cl bond is a significant feature, allowing for subsequent modification of the axial ligand. rsc.org

Core Macrocycle Formation Approaches

The foundational approach for constructing the naphthalocyanine macrocycle is the cyclotetramerization of 2,3-dicyanonaphthalene precursors. nih.gov This process involves the condensation of four dinitrile units to form the extended π-conjugated system of the naphthalocyanine ring. This reaction is typically performed at elevated temperatures in the presence of a metal salt, in this case, Gallium(III) chloride, which acts as a template for the macrocycle formation. nih.gov

Recent advancements have also explored on-surface synthesis techniques, where the cyclotetramerization reaction is carried out on a solid substrate. nih.gov This method offers the potential for creating highly ordered, thin films of metallonaphthalocyanines with controlled orientation, which is advantageous for applications in electronics and materials science. nih.gov The choice of the synthetic route can influence the purity and yield of the final product, as well as its crystalline structure.

Peripheral Functionalization Strategies

The properties of this compound can be significantly altered by attaching various functional groups to the periphery of the naphthalocyanine macrocycle. This peripheral functionalization is a powerful tool for molecular engineering. researchgate.net

Tailoring Solubility through Substituent Introduction

A primary challenge in working with naphthalocyanines is their inherent low solubility in common organic solvents and water, which is a consequence of strong π-π stacking interactions between the planar macrocycles. nih.gov To overcome this, various substituents can be introduced onto the peripheral naphthalene (B1677914) units to enhance solubility. The introduction of bulky or long-chain alkyl or alkoxy groups can disrupt the intermolecular aggregation, thereby improving solubility in organic solvents. nih.gov For aqueous solubility, hydrophilic moieties such as sulfonate, carboxylate, or quaternary ammonium (B1175870) groups can be appended to the macrocycle. nih.gov

Substituent TypeEffect on SolubilityExample Groups
Bulky/Long-chain Alkyl/AlkoxyIncreases solubility in organic solventstert-butyl, octyloxy
Hydrophilic GroupsIncreases solubility in aqueous mediaSulfonate (-SO₃H), Carboxylate (-COOH)

Electronic Property Modulation via Peripheral Modification

The electronic properties of the naphthalocyanine core are highly sensitive to the nature of the peripheral substituents. rsc.org Attaching electron-donating or electron-withdrawing groups can systematically tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This, in turn, affects the absorption and emission spectra of the molecule. nih.gov

For instance, the introduction of electron-donating groups typically leads to a red-shift (bathochromic shift) of the Q-band, the characteristic intense absorption in the near-infrared region. nih.gov Conversely, electron-withdrawing groups can cause a blue-shift (hypsochromic shift). nih.gov This ability to modulate the electronic properties is crucial for designing naphthalocyanines with specific optical characteristics for applications in areas like optical data storage and photodynamic therapy. nih.gov

Substituent NatureImpact on Q-band Absorption
Electron-DonatingRed-shift
Electron-WithdrawingBlue-shift

Axial Ligand Engineering

Influence of Axial Ligands on Coordination Geometry

The axial ligand directly influences the coordination geometry around the central gallium ion. nih.gov The presence of a single axial ligand, such as chloride, results in a square pyramidal geometry. The electronic properties and reactivity of the gallium center are affected by the nature of this ligand. frontiersin.org For instance, the substitution of the chloride ligand with other groups, such as hydroxo (-OH) or various organic moieties, can be achieved through chemical reactions, providing another avenue for fine-tuning the molecule's properties. ciac.jl.cn This modification can impact factors like solubility and photophysical behavior. nih.gov The choice of axial ligand can also influence the packing of the molecules in the solid state, which in turn affects their bulk properties. researchgate.net

Synthetic Routes for Axial Substitutions

The axial chloride ligand in this compound is a versatile leaving group, enabling the introduction of a variety of other functional groups. This process, known as axial substitution or ligand exchange, is a key strategy for tuning the electronic and photophysical properties of the naphthalocyanine macrocycle. The general approach involves the reaction of the parent chloro complex with a suitable nucleophilic reagent.

A notable example is the substitution of the chloride with a p-trifluoromethylphenyl (p-TMP) group. acs.org This is typically achieved by reacting the chloro-gallium(III) naphthalocyanine with a Grignard reagent, such as p-trifluoromethylphenyl magnesium bromide. The reaction is generally carried out in an appropriate organic solvent under anhydrous conditions to prevent the hydrolysis of the Grignard reagent and the starting complex. The greater nucleophilicity of the carbanion in the Grignard reagent facilitates the displacement of the chloride ion from the gallium center.

Another synthetic route for axial substitution involves the reaction with phenols. For instance, five different axially substituted gallium naphthalocyanines have been synthesized from a chloro-gallium naphthalocyanine precursor. ciac.jl.cn These substitutions include hydroxyl, siloxy, and phenoxy derivatives. The introduction of these axial ligands can be effective in decreasing molecular aggregation. ciac.jl.cn

The reaction conditions for these substitutions are crucial and can influence the yield and purity of the final product. The choice of solvent, temperature, and stoichiometry of the reactants must be carefully controlled.

Table 1: Examples of Synthetic Routes for Axial Substitution of Gallium(III) Naphthalocyanines

Starting Material Reagent Axial Ligand Product Reference
tBu4NcGaCl p-TMP Grignard reagent p-trifluoromethylphenyl tBu4NcGa(p-TMP) acs.org
Cl-GaNcTl Ammonium hydroxide Hydroxyl OH-GaNcTl ciac.jl.cn

Controlled Synthesis of Polymeric and Dimeric Architectures

The creation of well-defined polymeric and dimeric structures of gallium(III) naphthalocyanines is of significant interest for materials science, particularly in the context of developing new optical and electronic materials. The controlled synthesis of these larger architectures often leverages the reactivity of the axial ligand on the gallium center.

A prominent method for the synthesis of a dimeric structure is the formation of a µ-oxo-bridged dimer. This involves the hydrolysis of the chloro-gallium(III) naphthalocyanine precursor. For example, the µ-oxo-bridged naphthalocyanine dimer, [tBu4NcGa]2O, has been synthesized by reacting tBu4NcGaCl with an excess of concentrated sulfuric acid at low temperatures. acs.org In this reaction, the sulfuric acid facilitates the hydrolysis of the Ga-Cl bond, leading to the formation of a Ga-OH intermediate. Two of these intermediates can then condense, eliminating a molecule of water to form the stable Ga-O-Ga bridge.

The resulting µ-oxo-bridged dimer exhibits distinct photophysical and electronic properties compared to its monomeric precursor. The formation of such dimers can be controlled by the reaction conditions, including the concentration of the acid and the reaction temperature.

The exploitation of the chemical reactivity of the Ga-Cl bond is a key strategy for preparing a range of highly soluble axially substituted and bridged phthalocyanine (B1677752) and naphthalocyanine complexes. rsc.org The substitution and dimerization of the monomer can lead to significant changes in the material's properties. rsc.org

Table 2: Synthesis of a Dimeric Gallium(III) Naphthalocyanine

Monomeric Precursor Reagent Architecture Product Reference

Structural Elucidation and Supramolecular Organization

Molecular Conformation and Geometry of the Naphthalocyanine Core

The core of the molecule is the 2,3-naphthalocyanine ligand, a large, aromatic macrocycle. This macrocycle is composed of four isoindole units, each fused to a naphthalene (B1677914) ring, linked by aza-methine bridges. This extensive system of alternating double and single bonds results in a highly delocalized π-electron system across the macrocycle. The naphthalocyanine core is characteristically planar, a feature that is crucial for its electronic properties and its tendency to form aggregates. researchgate.net The addition of the benzene (B151609) rings to each isoindole sub-unit, as seen in naphthalocyanines, extends the conjugation compared to phthalocyanines, which influences its absorption spectrum, pushing it further into the near-infrared region. wikipedia.org

Coordination Environment of the Gallium(III) Center

At the center of the naphthalocyanine macrocycle resides a gallium(III) (Ga³⁺) ion. This metal center is chelated by the four nitrogen atoms of the isoindole units within the macrocyclic cavity. The gallium(III) ion typically adopts a five-coordinate, square pyramidal geometry, although distorted six-coordinate octahedral environments are also known for gallium complexes. nih.govresearchgate.net In this compound, the four nitrogen atoms form the base of the pyramid, and the chloride ion (Cl⁻) acts as an axial ligand, occupying the apical position. rsc.org This Ga-Cl bond is a significant feature, as its reactivity can be exploited for further chemical modification, allowing the substitution of the chloride with other axial ligands to tailor the molecule's properties. rsc.org

Intermolecular Interactions and Aggregation Phenomena in Solution

Like other planar aromatic macrocycles, Gallium(III)-2,3-naphthalocyanine chloride exhibits a strong tendency to self-associate or aggregate in solution, a phenomenon driven by attractive van der Waals forces and π-π stacking interactions between the naphthalocyanine rings. researchgate.netpradeepresearch.org This aggregation significantly alters the compound's photophysical and electronic properties. researchgate.net

The aggregation of naphthalocyanine molecules in solution leads to distinct spectral changes that are classified based on exciton (B1674681) coupling theory. pradeepresearch.org The two primary forms of aggregation are H-type and J-type.

H-aggregates: These are characterized by a parallel, face-to-face stacking of the macrocycles. This arrangement leads to strong excitonic coupling between the transition dipole moments of the monomers, resulting in a hypsochromic (blue) shift of the main absorption band (Q-band) compared to the monomer. researchgate.netpradeepresearch.org H-aggregates are often associated with lower fluorescence quantum yields. pradeepresearch.org

J-aggregates: These form when the molecules arrange in a slipped, edge-to-edge or head-to-tail fashion. This geometry results in a bathochromic (red) shift of the Q-band. researchgate.netpradeepresearch.org J-aggregates are typically characterized by a sharp, intense absorption band and often exhibit high fluorescence quantum yields. pradeepresearch.org

The specific type of aggregate formed depends on factors such as the solvent, temperature, concentration, and the nature of substituents on the macrocycle. researchgate.netpradeepresearch.org Some systems can exhibit a mix of behaviors, sometimes referred to as HJ-aggregates, where short-range interactions may promote J-aggregation while long-range Coulombic forces favor H-aggregation. acs.org

Table 1: Comparison of H- and J-Type Aggregates
CharacteristicH-AggregatesJ-Aggregates
Molecular ArrangementFace-to-face (sandwich)Edge-to-edge (head-to-tail)
Spectral ShiftHypsochromic (Blue-shift) pradeepresearch.orgBathochromic (Red-shift) pradeepresearch.org
Absorption BandBroadened and blue-shifted researchgate.netNarrow, intense, and red-shifted ucla.edu
Fluorescence YieldLow (often quenched) pradeepresearch.orgHigh pradeepresearch.org

The degree of aggregation is highly dependent on the solution's concentration. In very dilute solutions, the compound typically exists as a monomer. As the concentration increases, the equilibrium shifts towards the formation of aggregates, which is observable through changes in the electronic absorption spectrum, such as a decrease in the monomer Q-band intensity and the appearance of new, shifted bands corresponding to the aggregates. researchgate.net

Temperature also plays a critical role. Generally, an increase in temperature provides more thermal energy to the system, which can overcome the intermolecular forces holding the aggregates together, leading to their dissociation back into monomers. researchgate.net Conversely, lowering the temperature often promotes the aggregation process. This temperature dependence allows for the tunability of the monomer-aggregate equilibrium in solution.

The structure of the naphthalocyanine molecule itself is a key determinant of its aggregation behavior. The introduction of substituents on the periphery of the macrocycle or the modification of the axial ligand can be used to control aggregation.

Peripheral Substituents: Attaching bulky groups to the outer edges of the naphthalocyanine ring can introduce steric hindrance, which physically impedes the close face-to-face stacking required for H-aggregation. researchgate.net This strategy is often employed to enhance the solubility of these compounds and maintain them in a monomeric state, even at higher concentrations.

Axial Ligands: The ligand coordinated to the central gallium ion perpendicular to the macrocycle plane has a profound effect on aggregation. The chloride ligand in the title compound can participate in intermolecular interactions. However, the true utility lies in its ability to be substituted. rsc.org Replacing the simple chloride with larger, bulkier axial ligands is an effective method to prevent aggregation by creating steric barriers that keep the planar macrocycles separated. wikipedia.orgmdpi.com This modification can also influence the electronic properties of the entire molecule. rsc.orgnih.gov

Solid-State Organization and Thin Film Morphologies

Crystalline and Amorphous Film Structures

The structure of thin films of metallonaphthalocyanines, including this compound, is highly dependent on the deposition conditions, such as substrate temperature and deposition rate. Generally, films deposited at room temperature tend to be largely amorphous. An amorphous structure is characterized by a lack of long-range periodic order. In contrast, increasing the substrate temperature during deposition can enhance the crystallinity of the films.

For related compounds like tin(II) 2,3-naphthalocyanine (SnNc), it has been observed that films grown at room temperature are predominantly amorphous, while heating the substrate promotes crystallization. X-ray diffraction (XRD) is a key technique to distinguish between these states. Amorphous films typically show a broad, diffuse halo in their XRD patterns, whereas crystalline films exhibit sharp diffraction peaks. For instance, studies on Gallium(III) phthalocyanine (B1677752) chloride (GaPcCl), a closely related molecule, have shown that as-deposited films can be amorphous, but they can transition to a polycrystalline state upon thermal annealing. While specific XRD patterns for Ga(Nc)Cl films are not widely published, it is expected to follow a similar trend. The crystalline form of bulk Ga(Nc)Cl is known to be a monoclinic system.

Grain Size and Surface Roughness in Deposited Films

The surface morphology of this compound films, particularly the grain size and surface roughness, is typically characterized using atomic force microscopy (AFM) and scanning electron microscopy (SEM). These properties are significantly influenced by the deposition parameters and subsequent processing.

For similar metal phthalocyanine and naphthalocyanine films, it is a common observation that both grain size and surface roughness tend to increase with increasing film thickness. For example, in studies of Gallium(III) phthalocyanine chloride (GaPcCl) films, a direct correlation between film thickness and these morphological features has been established. In one study on a related compound, manganese(III) phthalocyanine chloride (MnClPc), thin films with a thickness of 55 nm exhibited a nanostructure with a grain size of approximately 58 nm, which increased with greater film thickness.

Table 1: Comparison of Grain Size and Surface Roughness in Related Metallophthalocyanine Thin Films

CompoundFilm Thickness (nm)Average Grain Size (nm)Surface Roughness (nm)
Manganese(III) Phthalocyanine Chloride (MnClPc)55~58N/A
Gallium(III) Phthalocyanine Chloride (GaPcCl)IncreasingIncreasingIncreasing

Note: Data for Ga(Nc)Cl is not available in the searched literature. This table is illustrative based on related compounds.

Molecular Orientation and Packing within Thin Films

The orientation of the planar Ga(Nc)Cl molecules relative to the substrate surface and to each other is a critical factor in determining the material's anisotropic properties. The packing of these molecules dictates the degree of π-π stacking, which is essential for efficient charge transport.

In thin films of similar planar molecules, two primary orientations are often observed: a "standing" (or edge-on) orientation, where the molecular planes are nearly perpendicular to the substrate, and a "lying" (or face-on) orientation, where the molecular planes are parallel to the substrate. The dominant orientation is influenced by the substrate type, its temperature, and any pre-treatment or interlayer used. For example, in studies of tin(II) 2,3-naphthalocyanine, a standing molecular geometry was observed on films grown at elevated temperatures, while the use of a templating layer could induce a lying molecular geometry.

The molecular packing in single crystals of the related Gallium(III) phthalocyanine chloride reveals a parallel arrangement of the phthalocyanine rings within the unit cell. This co-facial stacking is crucial for orbital overlap between adjacent molecules. While the specific packing arrangement in Ga(Nc)Cl thin films has not been detailed in available literature, it is expected to form similar slipped-stack or herringbone structures, which are common in metallophthalocyanines and naphthalocyanines, to optimize intermolecular interactions. The specific orientation and packing will ultimately govern the performance of Ga(Nc)Cl in electronic and optoelectronic applications.

Electronic Structure and Charge Transport Phenomena

Molecular Orbital Configuration: HOMO-LUMO Energy Gaps

The electronic behavior of Gallium(III)-2,3-naphthalocyanine chloride is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic and optical properties.

Research on a series of gallium naphthalocyanine derivatives designed for organic solar cells has provided valuable insights into the electronic structure of these compounds. For a closely related compound, chloro-gallium naphthalocyanine, the LUMO energy level has been determined to be approximately -3.9 eV. researchgate.netciac.jl.cn This low-lying LUMO level is a desirable characteristic for electron-acceptor materials in photovoltaic devices. researchgate.net

Table 1: Frontier Orbital Energies of Related Gallium Complexes

Compound/SystemHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Chloro-Gallium Naphthalocyanine DerivativeNot specified-3.9 researchgate.netciac.jl.cnNot specified
Sensor 1 + Ga³⁺-2.26 researchgate.net1.10 researchgate.net3.36 researchgate.net

Note: Data for "Sensor 1 + Ga³⁺" is for a different gallium complex and is provided for comparative purposes.

Charge Transfer Dynamics at Interfaces

The transfer of charge at the interface between this compound and other materials is a dynamic process crucial for the functioning of electronic devices. jcesr.org This process is influenced by the energy level alignment of the respective materials and their relative orientation. ewha.ac.kr The efficiency of charge separation and transport across these interfaces dictates the performance of devices such as organic solar cells and photodetectors. jcesr.org

The interaction between electron donor and acceptor molecules at an interface can be complex, with the specific molecular arrangement playing a significant role in the direction and efficiency of charge transfer. ewha.ac.kr In the context of photovoltaic applications, the interface between the naphthalocyanine (as a donor or acceptor) and another organic semiconductor or a metal oxide is of paramount importance. americanelements.com The presence of the chloride ligand can also influence the interfacial charge transfer processes. researchgate.net For instance, in perovskite solar cells, the addition of chloride has been shown to accelerate the rate of electron injection at the interface with titanium dioxide. researchgate.net

While specific studies on the charge transfer dynamics of this compound are limited, the general principles governing such interfaces suggest that its performance in electronic devices is intrinsically linked to how efficiently charge carriers are generated and transported across its boundaries with other materials.

Ionization Potentials and Electron Affinities

The ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added) are fundamental properties that are directly related to the HOMO and LUMO energy levels, respectively. mdpi.com These values are critical for predicting the behavior of a material in electronic devices, as they determine its ability to donate or accept electrons.

The electron affinity of an isolated atom or molecule can be defined as the energy released upon adding an electron to form a negative ion in the gaseous phase. jcesr.org For complex molecules like this compound, these values are often determined using techniques like photoelectron spectroscopy. researchgate.net

Table 2: Key Electronic Properties and Related Concepts

Property/ConceptDescriptionRelevance
Ionization Potential The minimum energy required to remove an electron from a molecule in its gaseous state. mdpi.comDetermines the electron-donating ability of the molecule.
Electron Affinity The energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. jcesr.orgDetermines the electron-accepting ability of the molecule.

Energy Level Alignment at Substrate Interfaces

The way in which the energy levels of this compound align with those of a substrate material is a key determinant of charge injection and extraction efficiency in a device. researchgate.net This alignment can be influenced by factors such as the work function of the substrate and the presence of any interfacial dipoles.

Photoelectron spectroscopy studies on interfaces between manganese phthalocyanine (B1677752) (MnPc) and C60 have shown that the energy level alignment can depend on the order of deposition, which is attributed to different molecular orientations. ewha.ac.kr Such findings highlight the complexity of organic-organic interfaces. The alignment of the HOMO and LUMO levels at the interface dictates the open-circuit voltage and the efficiency of charge separation in organic photovoltaic cells. ewha.ac.kr

For this compound, understanding its energy level alignment on various substrates, such as gold or transparent conducting oxides, is essential for designing efficient electronic devices. While specific diagrams for this compound are not available, the principles derived from studies of similar phthalocyanine and naphthalocyanine systems are applicable.

Intramolecular Electronic Communication within Engineered Structures

The extended π-conjugated system of the naphthalocyanine macrocycle allows for efficient intramolecular electronic communication. rsc.org This refers to the ability of electrons to move across the molecular framework, a property that is fundamental to its function in electronic and optoelectronic applications.

The nature of this electronic communication can be modulated by various factors, including the central metal ion, axial ligands, and peripheral substituents. rsc.org For instance, studies on porphyrin dimers have shown that the shape and conjugation pathway between the macrocycles significantly influence the extent of electronic communication. researchgate.net The presence of a dipole moment perpendicular to the macrocycle, as induced by the axial chloro ligand in this compound, can also favorably influence its nonlinear optical properties, which are a manifestation of intramolecular charge transfer processes. rsc.orgnih.gov

In engineered structures, such as dimers or polymers of gallium naphthalocyanines, the electronic coupling between the individual units is a critical parameter. The ability to control this intramolecular communication through chemical design opens up possibilities for creating materials with tailored electronic and optical responses. rsc.orgnih.gov

Photophysical Processes and Excited State Dynamics

Absorption Spectroscopy in Solution and Solid State

The electronic absorption spectrum of Gallium(III)-2,3-naphthalocyanine chloride is characterized by two principal absorption regions: the Q-band in the near-infrared (NIR) region and the B-band (or Soret band) in the near-ultraviolet region.

The absorption profile of naphthalocyanines, including the gallium(III) complex, is dominated by intense π-π* transitions within the macrocycle. The Gouterman's four-orbital model provides a framework for understanding these transitions. The B-band, located in the near-UV region (around 350-400 nm), is an intense band corresponding to the transition from the ground state (S₀) to the second excited singlet state (S₂). researchgate.net The most prominent feature, the Q-band, appears in the near-infrared region and is attributed to the transition from the ground state to the first excited singlet state (S₁). researchgate.net For this compound, the extended naphthalene (B1677914) rings fused to the phthalocyanine (B1677752) core cause a significant bathochromic (red) shift of the Q-band to beyond 750 nm. evitachem.com This strong absorption in the NIR is a key feature for applications requiring deep tissue penetration of light. A related compound, Gallium(III)-phthalocyanine chloride, shows its Q-band maximum (λmax) at approximately 694 nm. sigmaaldrich.com

The defining characteristic of this compound is its strong absorption in the near-infrared window (typically 700-850 nm). evitachem.com This property is highly advantageous for applications like photodynamic therapy (PDT), as light in this spectral range can penetrate biological tissues more deeply than visible light, allowing for the treatment of less accessible lesions. The high molar extinction coefficients associated with the Q-band (often >10⁵ M⁻¹cm⁻¹) indicate a high probability of photon absorption, a prerequisite for an efficient photosensitizer. evitachem.com

Like other planar macrocyclic dyes, naphthalocyanines are prone to aggregation in solution, a process that significantly alters their photophysical properties. Aggregation typically arises from π-π stacking interactions between the macrocycles. This can lead to a broadening of the absorption bands and either a blue-shift (H-aggregation, for face-to-face arrangements) or a red-shift (J-aggregation, for slipped-stack arrangements) of the Q-band. Aggregation often diminishes the photosensitizing efficiency by providing non-radiative decay pathways that compete with the formation of the desired excited triplet state.

However, the structure of this compound incorporates features that mitigate this issue. The axial chloride ligand coordinated to the gallium(III) ion protrudes from the plane of the macrocycle, sterically hindering close face-to-face stacking and thus reducing aggregation. evitachem.com Studies on similar substituted gallium phthalocyanines have shown that they can remain predominantly in their monomeric, photoactive form across a wide range of concentrations. researchgate.netdergipark.org.tr

Fluorescence Emission and Quenching Mechanisms

Following excitation into its singlet excited states (S₁ or S₂), the this compound molecule can relax through several pathways, including fluorescence. Fluorescence is the radiative decay from the first excited singlet state (S₁) back to the ground state (S₀). The fluorescence emission spectrum is typically a mirror image of the Q-band absorption, with a slight red-shift known as the Stokes shift. For a related Gallium(III) phthalocyanine complex, Stokes shifts of 4-6 nm have been observed. researchgate.net

The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a key parameter. The presence of the diamagnetic Ga(III) central metal ion allows for relatively efficient fluorescence compared to complexes with paramagnetic metals, which often quench fluorescence through rapid intersystem crossing. researchgate.net However, for a photosensitizer, a very high fluorescence quantum yield is undesirable as it competes with the crucial process of intersystem crossing to the triplet state. Aggregation is a major quenching mechanism; the formation of non-fluorescent aggregates provides a pathway for rapid, non-radiative de-excitation.

Singlet Oxygen Generation and Photodynamic Mechanisms

The most significant application of this compound as a photosensitizer is its ability to generate singlet oxygen (¹O₂), a highly reactive oxygen species (ROS) that can induce cell death. evitachem.com This process is central to photodynamic therapy and operates primarily through the Type II photodynamic mechanism, as illustrated in a Jablonski diagram. researchgate.netresearchgate.net

The process unfolds as follows:

Excitation: The molecule absorbs a photon (typically in the NIR region), promoting an electron from the ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC): The molecule undergoes a spin-forbidden but highly efficient transition from the singlet excited state (S₁) to a long-lived triplet excited state (T₁). The presence of the gallium ion facilitates this process.

Energy Transfer: The excited triplet state photosensitizer, ³PS*, transfers its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state.

Singlet Oxygen Formation: This energy transfer excites the molecular oxygen to its highly reactive singlet state (¹O₂), while the photosensitizer returns to its ground state (S₀), ready to absorb another photon.

This compound is reported to be a highly efficient singlet oxygen generator, with singlet oxygen quantum yields (ΦΔ) as high as 0.7 being reported. evitachem.com This high efficiency is a direct consequence of a high triplet state quantum yield and a sufficiently long triplet lifetime.

Excited State Lifetimes and Relaxation Pathways

The fate of the excited molecule is determined by the competition between different relaxation pathways, each with its own rate constant. The primary de-excitation pathways from the S₁ state are fluorescence and intersystem crossing. The triplet state (T₁) can decay back to the ground state via phosphorescence (a slow, radiatively forbidden process) or non-radiatively, but its most productive pathway in an aerobic environment is the energy transfer to molecular oxygen.

The lifetimes of the excited states are critical. The singlet state lifetime (τF) is typically in the nanosecond range. mdpi.com The triplet state lifetime (τT) is significantly longer, often in the microsecond range for diamagnetic metallophthalocyanines in deaerated solutions. researchgate.netwikipedia.org This long triplet lifetime is crucial as it provides a greater opportunity for collisions and energy transfer with molecular oxygen, leading to a high quantum yield of singlet oxygen generation. The presence of the diamagnetic Ga(III) ion is key to achieving this long-lived triplet state, which is essential for the compound's photodynamic efficacy. researchgate.netwikipedia.org

The following table summarizes key photophysical parameters for Gallium(III)-naphthalocyanine/phthalocyanine complexes.

ParameterSymbolValueCompoundSolvent
Q-Band Absorption Max.λmax (abs)~780 nmGa(III)-2,3-naphthalocyanine chlorideGeneral
B-Band Absorption Max.λmax (abs)~360 nmSubstituted Ga-PhthalocyanineTHF
Fluorescence Emission Max.λmax (em)~690 nmGa(III) Phthalocyanine derivativeDMSO
Singlet Oxygen Quantum YieldΦΔup to 0.7Ga(III)-2,3-naphthalocyanine chlorideNot Specified
Fluorescence Quantum YieldΦF~0.2Substituted Ga-PhthalocyanineDMSO
Triplet State LifetimeτTµs rangeGa(III) PhthalocyaninesDeaerated Toluene
Fluorescence LifetimeτFns rangeGa(III) PhthalocyaninesDeaerated Toluene

Photostability and Degradation Mechanisms

The utility of any chromophore in applications involving light, such as photosensitization or optical materials, is intrinsically linked to its photostability. While this compound is noted for its good thermal stability, its integrity can be compromised upon prolonged exposure to light. elifesciences.org The photodegradation of naphthalocyanines is a significant factor that can limit their performance and longevity in various applications. buffalo.edu

The degradation process is often initiated by the photo-excited state of the naphthalocyanine molecule. Upon absorption of light, the molecule is promoted to an excited singlet state, from which it can undergo intersystem crossing to a longer-lived triplet state. This triplet state is highly reactive and can interact with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen. researchgate.net These highly reactive species can then attack the naphthalocyanine macrocycle itself, leading to its chemical breakdown. This process, known as photobleaching, results in the loss of the compound's characteristic absorption and emission properties.

Research on related compounds, such as various metallated phthalocyanines, has shown that the environment, including the solvent and the presence of other molecules, can affect the photodegradation rate. For example, the aggregation state of the dye can alter its photophysical behavior and, consequently, its stability. nih.gov

Table 1: Photophysical and Photochemical Properties of Related Metallophthalocyanines

CompoundSolventFluorescence Quantum Yield (ΦF)Singlet Oxygen Quantum Yield (ΦΔ)
Unsubstituted Al(III) Phthalocyanine--0.24 researchgate.net
Unsubstituted Ga(III) Phthalocyanine--0.41 researchgate.net
Unsubstituted In(III) Phthalocyanine--0.61 researchgate.net
Zn(II)-1,6-methano buffalo.eduannulenecyanineDMF0.01 nih.gov-

This table presents data for related compounds to infer the potential behavior of this compound. The singlet oxygen quantum yield is a key factor in the photodegradation of these compounds in the presence of oxygen.

Förster Resonance Energy Transfer (FRET) in Multi-component Systems

Förster Resonance Energy Transfer (FRET) is a non-radiative process through which an excited state donor fluorophore transfers energy to a proximal ground state acceptor molecule. researchgate.net This phenomenon is highly dependent on the distance between the donor and acceptor (typically in the 1-10 nm range), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. thermofisher.com Naphthalocyanines, with their strong absorption in the near-infrared (NIR) region, are attractive candidates for FRET-based applications. nih.gov

This compound can potentially act as either a donor or an acceptor in a FRET pair, depending on the spectral properties of its partner. When paired with a donor that emits in the region of the naphthalocyanine's Q-band absorption, it can serve as an efficient energy acceptor. Conversely, its fluorescence emission in the NIR can be transferred to an acceptor with an appropriate absorption spectrum.

The efficiency of FRET (E) is a critical parameter and is defined as the fraction of energy transferred from the donor to the acceptor. It can be determined by measuring the reduction in the donor's fluorescence lifetime or intensity in the presence of the acceptor. elifesciences.org The Förster distance (R0), the distance at which FRET efficiency is 50%, is a characteristic value for a specific donor-acceptor pair and depends on their spectral properties. thermofisher.com

While specific FRET studies involving this compound are scarce, research on similar systems provides a framework for understanding its potential behavior. For example, FRET systems have been constructed using silicon 2,3-naphthalocyanine as a dye doped into a polymer matrix, demonstrating good photostability and efficient energy transfer. nih.gov In another study, sulfonated aluminum phthalocyanines were conjugated with quantum dots, acting as FRET acceptors. nih.govnih.gov These conjugates exhibited a high FRET efficiency of around 80-88.8%, enabling the indirect excitation of the phthalocyanine for applications like photodynamic therapy. nih.govnih.gov

The design of multi-component FRET systems incorporating this compound would require careful selection of a suitable donor or acceptor partner to ensure significant spectral overlap. Potential partners could include quantum dots, which have broad absorption spectra, or other organic dyes with complementary emission and absorption profiles. nih.gov

Table 2: Examples of FRET Parameters for Systems with Related Phthalocyanine/Naphthalocyanine Compounds

DonorAcceptorR0 (Å)FRET Efficiency (E)System/Application
Quantum DotsSulfonated Aluminum Phthalocyanines-~80% nih.govPhotodynamic Therapy nih.gov
Quantum Dots (in conjugates)Sulfonated Aluminum Phthalocyanines-88.8% nih.govCellular Imaging and Therapy nih.gov
FluoresceinTetramethylrhodamine55 thermofisher.com-General FRET Pair thermofisher.com
IAEDANSFluorescein46 thermofisher.com-General FRET Pair thermofisher.com
BODIPY FLBODIPY FL57 thermofisher.com-General FRET Pair thermofisher.com

This table provides examples of FRET parameters for systems containing related phthalocyanine compounds or common FRET pairs to illustrate the potential of this compound in such applications.

Electrochemical Behavior and Redox Chemistry

Redox Potentials and Electron Transfer Processes

The redox potentials of metallonaphthalocyanines are sensitive indicators of the electronic structure of the macrocycle, which is modulated by the central metal ion and peripheral substituents. For Gallium(III)-2,3-naphthalocyanine chloride, the electron transfer processes are expected to occur on the naphthalocyanine ligand, manifesting as a series of one-electron reduction and oxidation steps.

Given the inherent difficulty in reducing the Ga(III) ion, the first reduction and oxidation potentials are associated with the formation of naphthalocyanine-based radical anions and cations, respectively. The formal potential of the Ga(III)/Ga(0) couple is highly negative and the process is electrochemically irreversible, meaning that under typical conditions for studying these complexes, the gallium ion remains in its +3 oxidation state. nih.govscispace.com

Interactive Data Table: Representative Redox Potentials of Metallophthalocyanines

CompoundE½ (Oxidation 1) (V vs. Fc/Fc⁺)E½ (Reduction 1) (V vs. Fc/Fc⁺)E½ (Reduction 2) (V vs. Fc/Fc⁺)Notes
ZnPc +0.63-1.13-1.53Ring-centered processes.
MgPc +0.50-1.31-1.71Ring-centered processes.
CoPc +0.76-0.83 (CoII/CoI)-1.73First reduction is metal-based.
p-Octasubstituted ZnPc +0.55-1.25-1.65Electron-donating groups make oxidation easier and reduction harder.
np-Octasubstituted ZnPc +0.52-1.29-1.69Non-peripheral substitution shows a similar electronic effect.

Note: This table is illustrative, based on data for related phthalocyanine (B1677752) (Pc) compounds to show general trends. 'p' denotes peripheral substitution and 'np' denotes non-peripheral substitution. Potentials are approximate and vary with solvent and electrolyte.

The electron transfer processes for this compound can be summarized as:

Oxidation: [Ga(III)NcCl] ⇌ [Ga(III)Nc•+Cl] + e⁻

Reduction: [Ga(III)NcCl] + e⁻ ⇌ [Ga(III)Nc•-Cl]

Further redox steps would involve the formation of dications or dianions of the naphthalocyanine ring.

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) is the primary technique for investigating the redox behavior of compounds like this compound. A typical cyclic voltammogram would display several quasi-reversible or reversible redox waves in both the anodic (positive potential) and cathodic (negative potential) regions. researchgate.net

Based on studies of analogous gallium complexes and other metallophthalocyanines, the CV of this compound is expected to show:

At least two consecutive, reversible one-electron reduction waves in the cathodic region, corresponding to the stepwise formation of the naphthalocyanine radical anion (Nc•-) and dianion (Nc²⁻). nih.gov

At least one reversible one-electron oxidation wave in the anodic region, corresponding to the formation of the naphthalocyanine radical cation (Nc•+).

The separation between the anodic and cathodic peak potentials (ΔEp) for a reversible one-electron process is theoretically 59 mV at room temperature, and values close to this indicate fast electron transfer kinetics. acs.org

Chronoamperometry, a technique where the potential is stepped to a value where a redox reaction occurs and the resulting current is measured as a function of time, can be used to determine diffusion coefficients and to study the kinetics of electron transfer. However, specific chronoamperometry studies on this compound were not found in the surveyed literature.

Influence of Central Metal and Substituents on Electrochemical Activity

The electrochemical properties of naphthalocyanines are significantly influenced by the central metal ion, axial ligands, and peripheral substituents on the macrocycle.

Central Metal: The nature of the central metal dictates whether redox processes are metal- or ligand-centered. For this compound, the Ga(III) ion is redox-inactive in the accessible potential window. scispace.com Its primary role is electrostatic; as a trivalent cation, it polarizes the naphthalocyanine ring, withdrawing electron density. This makes the macrocycle easier to reduce and harder to oxidize compared to analogues with divalent metals like Zn(II) or Mg(II). Studies on other gallium complexes have shown that the presence of Ga(III) shifts ligand-centered reduction waves to significantly more positive potentials compared to isostructural Fe(III) or Ru(III) complexes. nih.gov

Axial Ligand: The chloride (Cl⁻) ion serves as an axial ligand, satisfying the coordination requirement of the Ga(III) center. The properties of axial ligands, particularly their electron-donating or -withdrawing nature, can fine-tune the redox potentials of the macrocycle. rsc.orgosti.gov The reactivity of the Ga-Cl bond is also synthetically important, allowing for the substitution of the chloride with other functional groups, which in turn modifies the compound's solubility and electronic properties. nih.govrsc.org

Peripheral Substituents: While the parent this compound is unsubstituted, the addition of functional groups to the periphery of the naphthalocyanine ring is a common strategy to modify its electrochemical activity. Electron-donating groups (like alkyl or alkoxy) make the ring more electron-rich, causing anodic (oxidation) potentials to shift to less positive values and cathodic (reduction) potentials to shift to more negative values. Conversely, electron-withdrawing groups have the opposite effect. The position of these substituents (peripheral vs. non-peripheral) also impacts electronic properties and intermolecular interactions. nih.gov

Ligand-Based vs. Metal-Based Redox Processes

A key aspect of the electrochemistry of this compound is that its redox processes are exclusively ligand-based . This distinction arises from the electronic properties of the constituent parts:

Metal Center (Ga³⁺): The Gallium(III) ion has a stable, closed-shell electronic configuration. Its reduction to Ga(0) is a high-energy process that occurs at very negative potentials and is electrochemically irreversible. nih.govscispace.com Therefore, the metal center does not participate in electron transfer under typical electrochemical study conditions. It acts as a static structural and electronic anchor.

Ligand (Naphthalocyanine): The 2,3-naphthalocyanine macrocycle is a large, aromatic system with an extensive π-electron network. This delocalized system can readily accept or donate electrons to form stable radical ions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are located on this ligand framework.

Therefore, all observed redox events—the reversible oxidations and reductions seen in cyclic voltammetry—correspond to the removal of electrons from the naphthalocyanine HOMO or the addition of electrons to the naphthalocyanine LUMO, respectively. nih.gov This contrasts with metallonaphthalocyanines containing redox-active transition metals like cobalt, iron, or copper, where some redox potentials can be assigned to changes in the metal's oxidation state (e.g., Co(II)/Co(I)). researchgate.net In the case of this compound, the electrochemistry is a clear example of a system dominated by the reactivity of a redox-active ligand coordinated to a redox-inert metal ion. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Prediction

Density Functional Theory (DFT) has emerged as a powerful method for investigating the electronic structure of complex molecules like Gallium(III)-2,3-naphthalocyanine chloride. This quantum mechanical modeling approach allows for the calculation of electron distribution and energy levels, which are fundamental to the compound's chemical and physical behavior.

Table 1: Applications of DFT in Analyzing Gallium Naphthalocyanine Complexes

Application Area Specific Insights Provided by DFT
Geometric Structure Confirmation of crystallographic data and analysis of ligand planarity. nih.gov
Electronic Properties Calculation of electron density, HOMO/LUMO energy levels, and molecular orbitals.
Intermolecular Forces Modeling of π-π stacking interactions and their influence on solid-state packing. nih.gov

| Electrochemical Behavior | Prediction of redox potentials and outcomes of cyclic voltammetry experiments. nih.gov |

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, a range of ab initio and semi-empirical methods are utilized to compute the molecular properties of this compound. Ab initio methods, while computationally intensive, are based on first principles without experimental data. In contrast, semi-empirical methods, such as PM6 or DFTB, incorporate experimental parameters to simplify calculations, making them suitable for larger molecular systems. nih.gov

These methods are applied to predict a variety of molecular characteristics. Semi-empirical methods are often parameterized by fitting to extensive datasets of experimental values, such as gas-phase heats of formation. nih.gov While efficient, these methods have known limitations; for example, the use of a minimal basis set can lead to an underestimation of properties like out-of-plane polarizability. nih.gov Nevertheless, they provide valuable qualitative and quantitative predictions. For this compound, computational tools can predict properties such as its collision cross section (CCS) for different adducts, which is important for mass spectrometry analysis. uni.lu

Table 2: Predicted Molecular Properties and Collision Cross Section (CCS) Data

Property Value/Information
Molecular Formula C₄₈H₂₄ClGaN₈ uni.lu
Molecular Weight 817.93 g/mol evitachem.com
Monoisotopic Mass 816.1068 Da uni.lu
Predicted CCS [M+H]⁺ 184.4 Ų uni.lu
Predicted CCS [M+Na]⁺ 188.9 Ų uni.lu
Predicted CCS [M-H]⁻ 186.4 Ų uni.lu

Data predicted using CCSbase. uni.lu

Molecular Dynamics Simulations for Aggregation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide critical insights into its aggregation behavior and the nature of intermolecular interactions, which govern its performance in various applications.

The tendency of naphthalocyanine molecules to aggregate is a key factor affecting their properties. MD simulations can model how individual molecules diffuse and interact in solution or in the solid state. This allows researchers to understand the formation of dimers and larger aggregates, a process that significantly alters the compound's photophysical and electronic characteristics. For example, studies on similar molecules like gallium trichloride (B1173362) have used first-principles MD to elucidate the elementary steps of dimer dissociation, including the formation of intermediate species. nih.gov By simulating the system at an atomic level, MD can reveal the specific interactions, such as van der Waals forces and π-π stacking between the aromatic naphthalocyanine rings, that drive the aggregation process. nih.gov This understanding is crucial for controlling film morphology and optimizing the performance of devices based on this material. researchgate.net

Modeling of Photophysical and Electrochemical Parameters

Computational modeling is essential for predicting and interpreting the photophysical and electrochemical parameters of this compound. These models, often based on DFT and time-dependent DFT (TD-DFT), allow for the calculation of properties that are central to the compound's application in areas like photodynamic therapy and optoelectronics. nih.govevitachem.com

Key photophysical parameters that can be modeled include light absorption spectra, fluorescence, and the efficiency of generating reactive oxygen species. For example, theoretical calculations can predict the maximum absorption wavelength (λmax) and explain the origin of the observed electronic transitions. nih.gov A significant photophysical property of this compound is its high singlet oxygen quantum yield, which has been reported to be as high as 0.7, making it a potent photosensitizer. evitachem.com Modeling can help elucidate the mechanism of intersystem crossing from the excited singlet state to the triplet state, which is responsible for this high yield. evitachem.com On the electrochemical side, DFT has been successfully used to predict the results of cyclic voltammetry experiments for related gallium complexes, providing information on their redox potentials and the stability of the ligand upon oxidation. nih.gov

Table 3: Key Photophysical and Electrochemical Parameters

Parameter Description Typical Value/Observation
Singlet Oxygen Quantum Yield (ΦΔ) Efficiency of generating singlet oxygen upon photoexcitation. Up to 0.7 evitachem.com
Maximum Absorption (λmax) Wavelength of maximum light absorption in the Q-band region. Analogous Ga(III)-phthalocyanine has a λmax of 694 nm. sigmaaldrich.com
Photoluminescence Emission of light from excited electronic states. DFT can predict spectral shifts relative to the free ligand. nih.gov
Redox Potentials Potentials at which the compound is oxidized or reduced. Can be predicted using DFT to correlate with cyclic voltammetry. nih.gov

| Band Gap Energy | Energy difference between the HOMO and LUMO. | Calculated for related phthalocyanines to assess semiconductor properties. researchgate.net |

Quantum Chemical Parameters and Their Correlation with Experimental Observations

A primary goal of computational chemistry is to establish a clear correlation between calculated quantum chemical parameters and experimentally observed phenomena. For this compound, this involves linking theoretical data on its electronic and structural properties to its measured spectroscopic, electrochemical, and functional characteristics.

Quantum chemical calculations provide parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Mulliken charge distributions, and bond orders. These parameters are not just theoretical constructs; they have direct physical meaning. For example, the HOMO-LUMO gap is directly related to the electronic band gap and the wavelength of light the molecule absorbs. researchgate.net DFT calculations have been shown to successfully confirm experimental data from X-ray crystallography for similar gallium complexes, validating the computed molecular structure. nih.gov Furthermore, theoretical predictions of photoluminescence spectra, such as calculating the red-shift in emission for a gallium complex compared to its free ligand, have shown strong agreement with experimental results. nih.gov This synergy between theory and experiment is powerful: computations can explain the origins of observed properties, while experiments validate and refine the theoretical models.

Table 4: Correlation Between Theoretical Parameters and Experimental Data

Calculated Quantum Parameter Corresponding Experimental Observation Reference
Molecular Geometry (Bond Lengths, Angles) X-ray Crystallography Data nih.gov
HOMO-LUMO Energy Gap UV-Vis Absorption Spectrum (λmax), Optical Band Gap researchgate.net
Redox Potentials Cyclic Voltammetry Data nih.gov
Excited State Energies Photoluminescence/Fluorescence Spectra nih.gov

| Vibrational Frequencies | Infrared (IR) and Raman Spectroscopy Data | |

Advanced Spectroscopic Characterization Techniques

UV-Visible and Near-Infrared (NIR) Spectroscopy

UV-Visible and Near-Infrared (NIR) spectroscopy are fundamental for probing the electronic transitions within the molecule. Gallium(III)-2,3-naphthalocyanine chloride exhibits significant absorption in the visible and near-infrared regions. evitachem.com The incorporation of fused naphthalene (B1677914) rings, an expansion from the simpler phthalocyanine (B1677752) structure, strategically shifts the absorption spectrum into the NIR region, typically between 700–850 nm. evitachem.com This red-shifted absorption is a pivotal characteristic, enhancing the compound's suitability for various photonic applications. evitachem.com The primary electronic absorption bands observed are the Q-band in the NIR region and the Soret band (or B-band) in the near-UV region, which are characteristic of metallonaphthalocyanines and arise from π-π* transitions within the macrocyclic ring. The axial chloride ligand bound to the gallium(III) ion plays a role in reducing intermolecular aggregation, which can sharpen and define these absorption bands. evitachem.com

Spectral RegionTypical Wavelength RangeAssociated Transition
Near-Infrared (NIR)700 - 850 nm evitachem.comQ-band (π-π)
Near-UV~350 - 450 nmSoret Band (π-π)

Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to investigate the emissive properties of this compound following electronic excitation. The compound is known for its strong fluorescence properties when excited by light, which makes it useful as a contrast agent in fluorescence imaging techniques. evitachem.com The mechanism in related applications like photodynamic therapy involves the absorption of light, which promotes the molecule to a singlet excited state. evitachem.com While some of this energy is released as fluorescence, the molecule can also undergo intersystem crossing to a longer-lived triplet state. evitachem.com This triplet state is critical for energy transfer processes, such as the generation of reactive oxygen species. evitachem.com The fluorescence quantum yield and lifetime are key parameters determined by this technique, providing insight into the efficiency of radiative decay versus non-radiative pathways like intersystem crossing.

Photoelectron Spectroscopy (XPS) for Electronic Structure and Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of the atoms on the outermost surface (typically ~10 nm) of a material. carleton.edutescan-analytics.com In the analysis of this compound, XPS is used to confirm the presence and relative abundances of its constituent elements: gallium (Ga), carbon (C), nitrogen (N), and chlorine (Cl). carleton.edu Crucially, by measuring the precise binding energies of the core-level electrons, XPS can verify the oxidation state of the central metal ion as Ga(III). xpsfitting.com High-resolution scans of the Ga 3d and Ga 2p peaks provide this chemical state information. xpsfitting.com This technique is also invaluable for analyzing the surface of thin films, detecting any surface contamination or chemical changes resulting from processing or exposure to different environments. tescan-analytics.com

ElementTypical XPS PeakInformation Provided
Gallium (Ga)Ga 3d, Ga 2p xpsfitting.comOxidation state (e.g., Ga(III)), chemical environment
Carbon (C)C 1sHydrocarbon backbone, adventitious carbon
Nitrogen (N)N 1sMacrocycle nitrogen environment
Chlorine (Cl)Cl 2pPresence and state of the axial ligand

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to characterize the surface morphology and topography of thin films at the nanoscale. For films of naphthalocyanine compounds, AFM reveals critical details about grain size, shape, and surface roughness. researchgate.net These morphological features are highly dependent on the deposition parameters and substrate used. Studies on analogous gallium phthalocyanine films have demonstrated that surface roughness can be in the range of 74–83 nm, with average grain sizes between 86–130 nm. researchgate.net The images produced by AFM can show distinct surface patterns, sometimes described as "finger-like" or "hillock-type" morphologies, which directly influence the film's electronic and optical properties. researchgate.net

Morphological FeatureTypical Values (from related GaPc films)Significance
Surface Roughness74 - 83 nm researchgate.netInfluences interfacial contact and light scattering
Average Grain Size86 - 130 nm researchgate.netAffects charge transport and film uniformity

Scanning Electron Microscopy (SEM) for Film Characterization

Scanning Electron Microscopy (SEM) is utilized to visualize the surface and cross-sectional microstructure of this compound films at a larger scale than AFM. SEM provides information on film uniformity, the presence of defects like cracks or pinholes, and the size and distribution of crystalline domains. researchgate.net Research on related gallium-containing films has used SEM to identify nanostructures, with one study finding an average particle size of 150 ± 45 nm. researchgate.net SEM analysis is also effective in observing changes in morphology due to thermal annealing or other processing steps, such as the formation of octahedral-shaped nanocrystallites, which confirms phase transitions within the film. researchgate.net

Resonance Raman Spectroscopy for Vibrational and Electronic Coupling

Resonance Raman Spectroscopy is a specialized vibrational spectroscopy technique that provides detailed information about the vibrational modes of a molecule that are coupled to a specific electronic transition. northwestern.edu Since this compound has a strong electronic absorption in the NIR region, using a laser excitation wavelength that falls within this absorption band leads to a significant enhancement of specific Raman signals. s-a-s.org This enhancement is not uniform across all vibrational modes; only those associated with the geometry change between the ground and the excited electronic state are strongly enhanced. northwestern.edu This selectivity allows for the identification of specific bond stretches and deformations within the naphthalocyanine macrocycle that are most involved in the π-π* electronic transition. rsc.org This technique is instrumental in building a detailed understanding of the vibronic coupling within the molecule, which is crucial for its photophysical behavior. northwestern.edursc.org

Z-scan Technique for Nonlinear Optical Characterization

The Z-scan technique is a widely employed experimental method for determining the nonlinear optical (NLO) properties of materials. researchgate.net It is particularly valuable for measuring the nonlinear absorption and nonlinear refraction of a material, providing insights into its potential for applications in areas like optical limiting and all-optical switching. researchgate.netunm.edu The technique involves translating a sample along the propagation path (the z-axis) of a focused laser beam and measuring the change in the far-field transmittance. researchgate.net

The experimental setup for a Z-scan measurement is relatively straightforward. A laser beam with a Gaussian intensity profile is focused by a lens. The sample, typically a solution of the compound in a cuvette or a thin film, is mounted on a translation stage that moves it along the z-axis through the focal point of the lens. A photodetector placed in the far-field measures the transmitted light. An aperture is placed before the detector for what is known as a "closed-aperture" Z-scan, while it is removed for an "open-aperture" scan. nih.gov

Open-Aperture Z-scan:

The open-aperture configuration is used to measure the nonlinear absorption. nih.gov When the sample is at the focal point, the laser intensity is at its maximum. If the material exhibits nonlinear absorption, the transmittance will change. For materials exhibiting reverse saturable absorption (RSA), the absorption increases with intensity, resulting in a transmittance dip at the focus. This is a common characteristic of phthalocyanine and naphthalocyanine compounds. ucf.eduethz.ch

Closed-Aperture Z-scan:

The closed-aperture Z-scan is sensitive to both nonlinear absorption and nonlinear refraction. nih.gov The presence of the aperture means that any focusing or defocusing of the beam caused by the sample's nonlinear refractive index will result in a change in the light intensity reaching the detector. A prefocal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley-peak signature indicates a positive nonlinear refractive index (self-focusing). By dividing the closed-aperture data by the open-aperture data, the effect of nonlinear absorption can be removed, isolating the nonlinear refractive component.

Research Findings for Gallium Naphthalocyanines:

The nonlinear optical properties of these molecules are attributed to their extensive π-conjugated systems. The presence of a heavy central metal atom like gallium can also influence these properties through mechanisms like enhanced spin-orbit coupling, which can facilitate intersystem crossing to the triplet state, often leading to strong excited-state absorption. ethz.ch Theoretical models, such as a five-level model, have been used to simulate the dynamic processes and confirm that the primary mechanism for optical limiting in these compounds under nanosecond laser pulses is reverse saturable absorption. ethz.ch

The general findings for the broader class of gallium naphthalocyanines suggest that this compound would likely exhibit strong reverse saturable absorption, making it a candidate for further investigation in optical limiting applications. However, without direct experimental Z-scan data, specific quantitative values for its nonlinear optical coefficients remain undetermined.

Data Table: Illustrative Nonlinear Optical Parameters for Metallonaphthalocyanines

The following table provides an illustrative set of nonlinear optical parameters that could be determined for this compound using the Z-scan technique. The values are hypothetical and are based on typical ranges observed for similar metallonaphthalocyanine compounds.

ParameterSymbolTypical Value RangeUnit
Nonlinear Absorption Coefficientβ10⁻¹¹ to 10⁻⁹m/W
Nonlinear Refractive Indexn₂10⁻¹⁸ to 10⁻¹⁶m²/W
Third-Order Nonlinear Susceptibility (Imaginary Part)Im(χ⁽³⁾)10⁻¹³ to 10⁻¹¹esu
Third-Order Nonlinear Susceptibility (Real Part)Re(χ⁽³⁾)10⁻¹³ to 10⁻¹¹esu

Functional Applications in Advanced Materials Science

Organic Semiconductors for Optoelectronic Devices

The molecular structure of metallonaphthalocyanines, including the gallium(III) complex, allows them to function as organic semiconductors. This property is foundational to their use in various optoelectronic devices where the absorption of light and subsequent charge generation or modulation are the primary functions. researchgate.net

In the context of photovoltaics, materials like Gallium(III)-2,3-naphthalocyanine chloride can act as electron-donating materials in heterojunction organic solar cells. While specific studies on this exact gallium naphthalocyanine are limited, the mechanism can be understood by examining closely related compounds such as aluminum phthalocyanine (B1677752) chloride (AlPcCl). researchgate.net When paired with an electron acceptor material like fullerene (C60), a planar heterojunction is formed. Upon illumination, the naphthalocyanine layer absorbs photons, creating excitons (bound electron-hole pairs). These excitons diffuse to the donor-acceptor interface, where the energy difference between the highest occupied molecular orbital (HOMO) of the donor (the naphthalocyanine) and the lowest unoccupied molecular orbital (LUMO) of the acceptor (C60) drives charge separation. The electrons are transferred to the C60 and the holes remain in the naphthalocyanine layer, generating a photocurrent. Solar cells fabricated with the analogous AlPcCl/C60 structure have demonstrated power conversion efficiencies of up to 2.0% under standard AM1.5G solar illumination. researchgate.net

The semiconducting and photosensitive nature of this compound makes it a candidate for use in photodetectors like photodiodes and phototransistors. In such devices, the absorption of light generates charge carriers (electrons and holes), leading to a change in the electrical conductivity of the material. This change can be measured as a photocurrent, which is proportional to the intensity of the incident light. The performance of these devices relies on the efficiency of light absorption and the mobility of the charge carriers within the organic semiconductor layer.

Nonlinear Optical Materials and Optical Limiting Phenomena

This compound exhibits significant nonlinear optical (NLO) properties, making it a promising material for optical limiting applications. doi.orgrsc.org Optical limiters are devices that show high transmittance at low light intensities but strongly attenuate intense optical beams, which is crucial for protecting sensitive optical sensors and human eyes from high-power laser pulses. researchgate.net Naphthalocyanines, with their larger π-electron conjugated systems compared to phthalocyanines, generally exhibit enhanced optical limiting effects. doi.org

The primary mechanism responsible for the optical limiting behavior in gallium naphthalocyanines is reverse saturable absorption (RSA). doi.orgsemanticscholar.org RSA is a nonlinear absorption process where the absorption cross-section of the material's excited state is significantly larger than that of its ground state. instras.com When the material is exposed to low-intensity light, it absorbs photons according to its ground-state absorption cross-section. However, under high-intensity laser irradiation, a substantial population of molecules is promoted to an excited singlet state, and then rapidly transitions to a triplet state via intersystem crossing. If the absorption cross-section of this triplet state is much larger than the ground state, the material will absorb subsequent photons more strongly, leading to a decrease in transmittance and an effective "limiting" of the light's intensity. instras.comdoi.org The presence of a heavy central metal like gallium can enhance the spin-orbit coupling, which facilitates this intersystem crossing and can improve the optical limiting performance. doi.org

The nonlinear optical response of a material is quantified by its nonlinear susceptibilities. For optical limiting based on RSA, the most relevant parameter is the third-order nonlinear susceptibility, denoted as χ⁽³⁾. This value relates to the nonlinear refractive index and nonlinear absorption coefficient of the material. Materials with a large χ⁽³⁾ value are desirable for efficient NLO applications. researchgate.net While specific χ⁽³⁾ values for this compound are not extensively reported, studies on analogous metallophthalocyanines provide an expected range. For instance, thin films of related phthalocyanine compounds have demonstrated χ⁽³⁾ values on the order of 10⁻¹² to 10⁻¹⁰ esu. researchgate.netfrontiersin.org These substantial nonlinearities suggest strong potential for applications in optical switching and limiting. frontiersin.org

Nonlinear Optical Properties of Metallonaphthalocyanines and Related Compounds
PropertyDescriptionTypical Values for Related CompoundsGoverning Mechanism
Optical LimitingAttenuation of high-intensity light while maintaining high transmittance for low-intensity light.Effective for nanosecond laser pulses. doi.orgReverse Saturable Absorption (RSA) doi.orgsemanticscholar.org
Third-Order Nonlinear Susceptibility (χ⁽³⁾)A measure of the third-order nonlinear optical response of the material.~10⁻¹² - 10⁻¹⁰ esu researchgate.netfrontiersin.orgElectronic π-conjugation instras.com

Chemical Sensors and Sensing Mechanisms

While various organic molecules have been developed as selective sensors for Gallium(III) ions, information regarding the application of this compound as a chemical sensing material is not extensively documented in scientific literature. nih.gov The development of sensors for gallium often involves designing specific ionophores that can selectively bind to Ga(III) ions, leading to a measurable change in an optical or electrochemical signal. nih.govrsc.org For example, sensors based on other naphthoquinone derivatives have been shown to detect Ga(III) in various samples with a high degree of selectivity and a rapid response time. nih.gov However, the specific use of the this compound complex itself in such sensing applications remains an area for further research.

Electrochemical Sensor Platforms

While direct research on this compound in electrochemical sensors is limited, the broader class of gallium-based materials shows significant promise in this area. Gallium and its compounds are being explored for their utility in various electrochemical sensing applications. For instance, a reusable gallium-based multilayer electrochemical biosensor has been developed for the noninvasive monitoring of glucose in interstitial fluid. This sensor utilizes gallium as a conductive interconnector, highlighting the element's favorable electronic properties for sensor construction.

The electrochemical behavior of Gallium(III) ions has been a subject of study, with investigations into their cyclic voltammetry revealing irreversible electro-redox processes in certain solutions. scispace.com However, the addition of specific anions, such as thiocyanate, can shift the cathodic peak potential, suggesting that the electrochemical properties can be tuned. scispace.com Furthermore, Gallium(III) has been the target analyte in the development of selective sensors. One such sensor, based on a neutral ionophore in a PVC-based membrane, demonstrated a wide working range and a low detection limit for Ga(III) ions. nih.gov This indicates the potential for developing sensors with high sensitivity and selectivity for gallium-containing compounds or, conversely, using gallium complexes as the active sensing element.

The development of a Gallium(III) selective sensor with a rapid response time of 11 seconds and a long operational life of 2.5 months underscores the potential for robust and durable sensing platforms based on gallium compounds. nih.gov These findings suggest that this compound, with its extensive π-conjugated system, could be a valuable component in the fabrication of novel electrochemical sensors, although further research is needed to explore its specific sensing capabilities.

Gas Sensing Properties based on Intrinsic Material Characteristics

The intrinsic material characteristics of metallophthalocyanines and their naphthalocyanine analogues make them suitable candidates for gas sensing applications. The electrical and optical properties of thin films of these materials can be modulated by the adsorption of gas molecules, forming the basis of a sensing mechanism. Research on the related compound, gallium phthalocyanine chloride (GaPcCl), has shown that its structural and optical properties can be modified through thermal annealing. While annealing did not affect the chemical stability of the GaPcCl films, it had a noticeable impact on their optical parameters, including the refractive index and extinction coefficient.

Improvements in the structural, optical, and gas sensing properties of various metallophthalocyanine systems have been observed with an increase in conductivity after annealing thin films. This suggests that the sensitivity and response time of gas sensors based on these materials can be enhanced through post-deposition treatments. For instance, annealing has been shown to lead to increased crystallinity in some metallophthalocyanine films, which can, in turn, influence their charge transport properties and their interaction with gas analytes. The ability to detect ammonia (B1221849) (NH3) in the presence of interfering gases highlights the potential for developing selective gas sensors based on these materials.

Corrosion Inhibition Mechanisms

This compound and related compounds have demonstrated potential as effective corrosion inhibitors for various metals and alloys. Their protective action is primarily attributed to their ability to adsorb onto the metal surface and form a protective barrier that isolates the metal from the corrosive environment.

Adsorption Behavior at Metal-Solution Interfaces

The adsorption of naphthalocyanine derivatives on a metal surface is a key step in the corrosion inhibition process. This adsorption is influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive medium. Studies on related phthalocyanine and naphthalocyanine derivatives have shown that these molecules can adsorb on metal surfaces through a combination of physisorption and chemisorption.

The presence of heteroatoms (such as nitrogen and sulfur) and the extensive π-electron system in the naphthalocyanine ring facilitate strong adsorption onto the metal surface. These features allow the molecule to act as a mixed-type inhibitor, retarding both the anodic and cathodic reactions of the corrosion process. The adsorption process for some naphthalocyanine derivatives has been found to obey the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface.

Formation of Protective Films

Following adsorption, the inhibitor molecules can form a thin, protective film on the metal surface. This film acts as a physical barrier, preventing the diffusion of corrosive species (such as chloride ions) to the metal surface. The effectiveness of this protective film is dependent on its thickness, uniformity, and stability.

Scanning electron microscopy (SEM) and energy-dispersive X-ray (EDX) analysis of metal surfaces treated with related gallium phthalocyanine derivatives have confirmed the formation of a protective layer. These analyses have shown that the inhibitor molecules shield the metal surface from the corrosive attack of the acidic environment. The inhibition efficiency of these compounds has been found to increase with their concentration, suggesting that a more complete and protective film is formed at higher inhibitor concentrations.

Inhibitor Concentration (µM) Inhibition Efficiency (%)
BTThio246.9
BTThio1070.8
ClGaBTThioPc259.7
ClGaBTThioPc1081.0

Catalytic Activity and Mechanisms

Metallonaphthalocyanines, including gallium(III) complexes, are known to exhibit catalytic activity in a variety of chemical transformations. The catalytic properties of these compounds are derived from the central metal ion, which can act as a Lewis acid, and the surrounding macrocyclic ligand, which can participate in electron transfer processes.

Research into cationic gallium phthalocyanines has led to the development of a novel class of gallium catalysts. acs.org These catalysts, featuring weakly coordinating anions, have been successfully employed in the catalytic version of gallium-specific chemical reactions. acs.orgresearchgate.net For example, they have been used to catalyze cycloaddition/annulation processes of styrylmalonates with aromatic aldehydes and styrene. acs.org

The catalytic system often involves the in-situ generation of the active catalytic species. For instance, a catalytic system based on gallium trichloride (B1173362) and silver tetrafluoroborate (B81430) has been shown to be effective in the [2 + 3]-annulation reaction of β-styrylmalonates with aromatic aldehydes. This approach allows for a reduction in the amount of the gallium compound required while maintaining high yields of the desired product. The coordination chemistry of Ga(III) is similar to that of Fe(III), and gallium(III) chloride has been used as a diamagnetic analogue of ferric chloride in catalytic studies. wikipedia.org

The development of recyclable catalysts is a key goal in green chemistry, and phthalocyanine metal complexes are promising candidates in this regard due to their high thermal and chemical stability. researchgate.net While specific studies on the catalytic activity of this compound are not extensively reported, the existing research on related gallium phthalocyanine complexes suggests its potential as a robust and efficient catalyst for various organic transformations. researchgate.net

Contrast Agents for Photoacoustic Imaging (focus on optical properties and material design for signal enhancement)

Naphthalocyanines, including this compound, are highly promising contrast agents for photoacoustic imaging (PAI) due to their strong optical absorption in the near-infrared (NIR) region. nih.gov This region, often referred to as the "optical window" for biological tissues, allows for deeper light penetration with reduced scattering, leading to improved imaging resolution at greater depths.

The exceptional photoacoustic signal generation of naphthalocyanines stems from their large extinction coefficients and efficient non-radiative decay pathways, which lead to effective heat generation upon light absorption. The design of naphthalocyanine-based contrast agents for enhanced signal in PAI focuses on several key aspects:

Tuning Optical Properties: The absorption wavelength of the naphthalocyanine can be tuned by modifying the peripheral substituents or by changing the central metal ion. nih.gov This allows for the development of contrast agents with absorption maxima tailored to specific laser wavelengths used in PAI systems.

Improving Solubility: Naphthalocyanines are often hydrophobic, which can lead to aggregation in aqueous environments and a reduction in photoacoustic signal. To overcome this, various strategies are employed, such as the encapsulation of the naphthalocyanine within biocompatible nanoparticles (e.g., micelles, liposomes) or the chemical modification of the naphthalocyanine with hydrophilic groups. nih.govntno.org

Signal Enhancement Strategies: Supramolecular self-assembly of naphthalocyanine derivatives can lead to an increased photoacoustic signal yield compared to their monomolecular counterparts. nih.gov This is because aggregation can induce fluorescence self-quenching, which in turn favors the non-radiative thermal relaxation pathway that generates the photoacoustic signal. nih.gov

Recent studies have demonstrated that nanoparticles incorporating naphthalocyanine dyes can exhibit significantly enhanced photoacoustic signals. For example, copper naphthalocyanine-loaded micelles have been shown to produce a strong PA signal with a peak absorbance at approximately 870 nm and exhibit high photothermal efficiency. ntno.org These micelles demonstrated over a 10-fold higher photoacoustic signal compared to gold nanorods/nanoshells, which are commonly used PAI contrast agents. ntno.org

Property Value
Peak Absorbance~870 nm
Signal Enhancement>10-fold vs. gold nanorods/nanoshells

The development of theranostic nanoparticles, which combine both diagnostic (photoacoustic imaging) and therapeutic (photothermal therapy) capabilities, is an active area of research. Naphthalocyanine-based nanoparticles are particularly well-suited for this dual role, as their strong light absorption can be harnessed for both imaging and localized heating to destroy cancer cells.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Understanding

Gallium(III)-2,3-naphthalocyanine chloride is an organometallic compound belonging to the naphthalocyanine class of synthetic dyes, which are structural analogues of phthalocyanines with extended π-conjugation. rsc.orgevitachem.comresearchgate.net Academic research has established that this extended molecular structure results in distinct photophysical and electronic properties, most notably a strong absorption of light in the near-infrared (NIR) region of the electromagnetic spectrum. ciac.jl.cn

Key contributions have centered on elucidating these fundamental properties. Studies have demonstrated that the compound exhibits an intense absorption band (Q-band) in the NIR, typically between 770 nm and 850 nm, which is a significant red-shift compared to its phthalocyanine (B1677752) counterparts. researchgate.net This absorption is characterized by a high molar extinction coefficient, with values for similar gallium naphthalocyanines reaching up to 6.18×10⁵ L·mol⁻¹·cm⁻¹. ciac.jl.cn The compound possesses favorable electronic characteristics, including a low-lying lowest unoccupied molecular orbital (LUMO) energy level of approximately -3.9 eV and good thermal stability, with decomposition temperatures exceeding 320°C. ciac.jl.cn These properties make it a promising n-type semiconductor material. researchgate.netciac.jl.cn Furthermore, its ability to generate reactive oxygen species, particularly singlet oxygen, upon photoexcitation has been identified, with some derivatives showing high quantum yields, making it a potent photosensitizer. evitachem.comnih.gov

Collectively, this body of research provides a foundational understanding of this compound as a highly conjugated macrocyclic compound with strong NIR absorption, good thermal stability, and valuable electronic and photochemical activity. evitachem.comciac.jl.cn

Remaining Challenges in Synthesis and Characterization

Despite progress, significant challenges persist in the synthesis and comprehensive characterization of this compound. A primary obstacle is the inherent tendency of the large, planar naphthalocyanine macrocycles to undergo strong intermolecular π-π stacking, leading to aggregation. ciac.jl.cnnih.gov This aggregation can quench fluorescence and reduce the efficiency of photochemical processes like singlet oxygen generation, complicating its application and making the analysis of its intrinsic molecular properties difficult. nih.gov Furthermore, this aggregation contributes to poor solubility in common organic solvents, which hampers purification, processing, and characterization in the solution phase. nih.gov

Obtaining definitive structural elucidation remains a hurdle. While various spectroscopic methods are employed, achieving single crystals of sufficient quality for X-ray diffraction analysis is exceptionally challenging. mdpi.com This difficulty means that precise details of the solid-state packing, intermolecular interactions, and the exact coordination geometry of the gallium center are often inferred from powder diffraction data or studies of more easily crystallized phthalocyanine analogues. mdpi.com

Finally, the stability of the naphthalocyanine core itself presents a challenge. Compared to the more robust phthalocyanine ring system, naphthalocyanines can be more susceptible to decomposition in the presence of light and oxygen, which could limit the operational lifetime of devices or the shelf-life of formulated agents. wikipedia.org

Opportunities for Advanced Molecular Design and Materials Engineering

The existing challenges present clear opportunities for innovation through advanced molecular design and materials engineering. The chemical architecture of this compound offers two primary sites for modification: the peripheral naphthalocyanine ligand and the axial chloride ligand. nih.govnih.gov

The reactivity of the gallium-chloride (Ga-Cl) bond is a key area for exploitation. rsc.orgnih.gov This bond can be readily substituted, allowing for the introduction of a wide variety of axial ligands. rsc.org Research has shown that attaching bulky or long-chain substituents to the axial position is an effective strategy to sterically hinder π-π stacking, thereby disrupting aggregation and improving solubility. ciac.jl.cn This approach not only addresses a key challenge but also allows for the fine-tuning of the molecule's electronic and photophysical properties. nih.gov For instance, axial substitution can influence the dipole moment perpendicular to the macrocycle, which favorably impacts nonlinear optical absorption. rsc.orgnih.gov

Peripheral functionalization of the naphthalocyanine ring system offers another powerful route for tailoring properties. Attaching solubilizing groups can further enhance processability. Engineering the molecule by anchoring it onto various substrates—such as gold, graphene, or topological insulators—provides a pathway to new functional materials where the interface properties govern performance. rsc.org This strategy is crucial for integrating the molecule into solid-state devices for electronics or sensing. Furthermore, encapsulating the molecule within nanostructures, like nanoparticles or zeolitic frameworks, could protect it from degradation and overcome solubility issues, enabling its use in aqueous environments. nih.govacs.org

StrategyTarget SiteDesired OutcomeReference
Axial Ligand Substitution Gallium-Chloride BondImprove solubility, reduce aggregation, tune electronic properties, enhance nonlinear optical response. rsc.orgciac.jl.cnnih.gov
Peripheral Functionalization Naphthalocyanine RingEnhance solubility, introduce specific functionalities (e.g., for targeting). nih.gov
Surface Anchoring Whole MoleculeCreate functional interfaces for electronic devices and sensors. rsc.org
Nano-encapsulation Whole MoleculeImprove stability, enable use in aqueous media, control delivery. nih.govacs.org

Prospects for Novel Functional Applications based on Fundamental Properties

The unique fundamental properties of this compound open prospects for its use in a range of advanced functional applications.

Organic Electronics: Its characterization as an n-type semiconductor with a low LUMO energy level and strong light absorption makes it a prime candidate for an electron acceptor material in organic photovoltaics (OPVs), particularly those designed to harvest NIR photons. ciac.jl.cn Its high thermal stability is also advantageous for device longevity. ciac.jl.cn

Nonlinear Optics: The compound exhibits reverse saturable absorption, a key characteristic for optical limiting materials. nih.govrsc.org This property could be harnessed to develop passive optical limiters that protect sensitive detectors or human eyes from damage by high-intensity laser light. rsc.org

Photodynamic Therapy (PDT): The strong absorption in the NIR "biological window" (where tissue penetration of light is maximal) and the ability to produce cytotoxic singlet oxygen make it a promising photosensitizer for PDT. evitachem.comnih.gov Future research could focus on developing targeted nanocarriers for the compound to treat deep-seated or highly pigmented tumors. wikipedia.org

Bioimaging: The intrinsic NIR fluorescence, combined with strong absorption, positions the molecule as a potential contrast agent for in-vivo fluorescence and photoacoustic imaging. evitachem.comresearchgate.net These techniques could provide high-resolution, deep-tissue visualization for diagnostic purposes. researchgate.net

Catalysis: The gallium center, particularly when modified to create a cationic species, can act as a Lewis acid catalyst. acs.org The naphthalocyanine ligand can be engineered to modulate this catalytic activity, opening avenues for its use in specialized organic synthesis reactions. acs.org

The progression from fundamental understanding to functional application hinges on successfully leveraging molecular design to overcome the challenges of synthesis and aggregation.

Fundamental PropertyPotential ApplicationScientific RationaleReference
Strong NIR Absorption / Low LUMO Organic Solar CellsEfficient harvesting of NIR photons and effective electron acceptance and transport. ciac.jl.cn
Nonlinear Absorption Optical LimitingAbsorption increases with light intensity, providing passive protection against laser damage. rsc.orgnih.gov
NIR Absorption / Singlet Oxygen Generation Photodynamic Therapy (PDT)Light activation at tissue-penetrating wavelengths to induce localized cell death. evitachem.comnih.govwikipedia.org
NIR Fluorescence / Absorption Bioimaging (Fluorescence/Photoacoustic)High signal-to-noise ratio for deep-tissue imaging. evitachem.comresearchgate.net
Lewis Acidity of Gallium Center CatalysisPotential for activating substrates in organic transformations. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Gallium(III)-2,3-naphthalocyanine chloride, and how do reaction conditions influence product purity?

  • Answer : The synthesis typically involves reacting gallium(III) chloride with a 2,3-naphthalocyanine ligand under anhydrous conditions to prevent hydrolysis . Solvent choice (e.g., dry dichloromethane or toluene) and temperature control (78–201°C, based on gallium chloride’s melting/boiling points) are critical for yield optimization . Purification via column chromatography or recrystallization is recommended, with purity verification through elemental analysis (>99% purity standards, as seen in analogous gallium compounds) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer : UV-Vis spectroscopy (to confirm Q-band absorption typical of naphthalocyanines), FT-IR (for ligand-metal coordination analysis), and mass spectrometry (for molecular ion confirmation) are standard . For structural validation, X-ray crystallography is ideal but requires high-purity single crystals. Cross-referencing with elemental analysis (C, H, N, Cl, Ga) ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported photophysical properties (e.g., absorption maxima) of this compound across studies?

  • Answer : Variations in absorption spectra often arise from solvent polarity, aggregation effects, or trace impurities. For consistency:

  • Use non-coordinating solvents (e.g., chloroform) to minimize ligand displacement.
  • Conduct dynamic light scattering (DLS) to detect aggregation, which red-shifts absorption bands .
  • Compare data against reference standards (e.g., zinc naphthalocyanines) to isolate gallium-specific effects . Contradictions in literature may stem from inadequate anhydrous handling, as gallium chloride is hygroscopic .

Q. What strategies improve the catalytic or photodynamic efficiency of this compound in oxygen-sensitive applications?

  • Answer : Enhance singlet oxygen (¹O₂) quantum yield by:

  • Modifying axial ligands (e.g., chloride substitution with carboxylates) to tune electron transfer kinetics .
  • Encapsulating the complex in ionic liquids or polymeric matrices to stabilize reactive intermediates .
  • Validate performance using electron paramagnetic resonance (EPR) with spin traps like TEMPO to quantify ¹O₂ generation .

Methodological Challenges and Solutions

Q. How should researchers address the compound’s hygroscopicity and air sensitivity during experimental workflows?

  • Answer :

  • Store the compound in sealed Schlenk flasks under argon or nitrogen .
  • Conduct reactions in gloveboxes with <1 ppm O₂/H₂O levels.
  • Monitor decomposition via periodic FT-IR to detect Ga-OH formation (broad ~3400 cm⁻¹ peaks) .

Q. What analytical approaches differentiate between Ga(III)-naphthalocyanine chloride and its potential hydrolysis byproducts?

  • Answer :

  • Use ICP-MS to quantify free Ga³⁺ ions in solution, indicating hydrolysis .
  • Pair HPLC with a diode-array detector to separate and identify degradation products (e.g., free ligand or GaOCl) .
  • Thermogravimetric analysis (TGA) can detect hydrated species (weight loss at 100–200°C) .

Data Contradiction Analysis

Q. Why do studies report conflicting cytotoxicity results for this compound in biological assays?

  • Answer : Discrepancies may arise from:

  • Variable nanoparticle formulations (e.g., PEGylation vs. bare complexes) affecting cellular uptake .
  • Light source differences in photodynamic studies (e.g., LED vs. laser wavelength/power) .
  • Standardize protocols using reference compounds (e.g., hematoporphyrin derivatives) and report detailed experimental conditions (e.g., irradiance in mW/cm²) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.